2,5,8,11,14-Pentaoxaheptadecan-16-ol
Description
2,5,8,11,14-Pentaoxaheptadecan-16-ol (CAS 23778-52-1) is a polyether alcohol with a 16-carbon backbone and five ether oxygen atoms distributed at positions 2, 5, 8, 11, and 12. Its molecular formula is C₁₁H₂₄O₆, and it is also known as pentaethylene glycol monomethyl ether or 3,6,9,12,15-pentaoxahexadecanol .
Properties
CAS No. |
58873-01-1 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(13)11-18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
GYBJLVIMLUJPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCOCCOC)O |
Origin of Product |
United States |
Preparation Methods
Cyclic Sulfate Formation
Ethylene glycol derivatives are treated with thionyl chloride (SOCl₂) to form chlorosulfates, which are subsequently oxidized with RuO₄ or other oxidizing agents to cyclic sulfates. For example, a pentameric ethylene glycol cyclic sulfate serves as the precursor.
Azide Substitution and Hydrolysis
The cyclic sulfate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, yielding an azide-terminated intermediate. Acidic hydrolysis (pH 3.0 with H₂SO₄) cleaves the sulfate group, producing the hydroxyl-terminated product.
Typical Conditions:
This method ensures high monodispersity (Đ < 1.1) and is adaptable to longer-chain PEG derivatives by adjusting the ethylene oxide repeating units.
Ring-Opening Polymerization of Ethylene Oxide
Anionic Polymerization Initiated by Methoxide
Methoxy-PEG derivatives are synthesized via anionic ring-opening polymerization (AROP) of ethylene oxide initiated by sodium methoxide (NaOMe). The hydroxyl-terminated product is obtained by quenching the polymerization with water.
Reaction Scheme:
$$ \text{CH}3\text{O}^{-}\text{Na}^+ + n\,\text{CH}2\text{CH}2\text{O} \rightarrow \text{CH}3\text{O}(\text{CH}2\text{CH}2\text{O})n\text{Na}^+ \xrightarrow{\text{H}2\text{O}} \text{HO}(\text{CH}2\text{CH}2\text{O})n\text{CH}3 $$
Conditions:
Metal-Catalyzed Polymerization
Stannous octoate [Sn(Oct)₂] catalyzes the ring-opening polymerization of ethylene oxide initiated by methoxy-PEG. This method, detailed in CN102219892A, achieves high yields (80–94%) under inert conditions.
Procedure:
- Dissolve methoxy-PEG (Mn = 2000 Da) and ethylene oxide in anhydrous anisole.
- Add Sn(Oct)₂ (0.5–1.0 mol%).
- React at 120–180°C for 4–12 hours.
- Precipitate in petroleum ether to isolate the product.
Post-Polymerization Functionalization
Reductive Amination
Azide-terminated PEG intermediates (e.g., 25-Azido-2,5,8,11,14,17,20,23-octaoxapentacosane) are reduced to primary amines using hydrogen gas and palladium on carbon (Pd/C). Subsequent hydrolysis or alcoholysis yields the hydroxyl-terminated product.
Example:
$$ \text{N}3\text{-PEG-OCH}3 \xrightarrow{\text{H}2/\text{Pd/C}} \text{NH}2\text{-PEG-OCH}3 \xrightarrow{\text{H}2\text{O}} \text{HO-PEG-OCH}_3 $$
Etherification with Epoxides
Allyl glycidyl ether (AGE) is polymerized via AROP using methoxy-PEG as the initiator. The allyl group is subsequently hydrolyzed to a hydroxyl group using acidic or basic conditions.
Comparative Analysis of Synthesis Methods
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR: Confirms ethylene oxide repeat units and terminal hydroxyl groups (δ 3.6–3.8 ppm for ether protons, δ 1.2–1.5 ppm for -OH).
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS m/z 266.33 for C₁₂H₂₆O₆).
Challenges and Optimization Strategies
- Moisture Sensitivity: Anionic polymerization requires strict anhydrous conditions. Use of molecular sieves or Schlenk techniques is recommended.
- Side Reactions: Cyclic sulfate methods may produce sulfonic acid byproducts. Neutralization with NaHCO₃ minimizes impurities.
- Scalability: Sn(Oct)₂-catalyzed polymerization is preferred for industrial-scale synthesis due to milder conditions.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxaheptadecan-16-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alcohols.
Substitution: The ether linkages can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly employed
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Various substituted ethers
Scientific Research Applications
2,5,8,11,14-Pentaoxaheptadecan-16-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in cell culture and peptide synthesis.
Medicine: Utilized in drug delivery systems and nanotechnology.
Industry: Applied in the production of coatings, inks, glues, and cleaners
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaheptadecan-16-ol involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biological molecules. This interaction can influence cellular pathways and processes, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 252.31 g/mol
- Density : 1.08 g/cm³
- Boiling Point : 110°C (at 0.01 Torr)
- Refractive Index : 1.448–1.452
- Applications: Used in medical research, drug delivery systems, nanotechnology, polymer synthesis, and functional coatings .
Comparison with Structurally Similar Compounds
17-(4-Nonylphenoxy)-3,6,9,12,15-Pentaoxaheptadecan-1-ol
- Structure: A 17-carbon polyether alcohol with a 4-nonylphenoxy substituent.
- Regulatory Status : Listed under EU RoHS Directive 2011/65/EU as a restricted substance due to environmental and toxicity concerns .
- Key Differences: Contains a bulky 4-nonylphenoxy group, increasing hydrophobicity and environmental persistence. Subject to stricter regulations compared to unsubstituted polyethers like 2,5,8,11,14-Pentaoxahexadecan-16-ol .
1-Phenyl-2,5,8,11,14-Pentaoxahexadecan-16-ol (CAS 57671-28-0)
2,5,8,11,14-Pentaoxahexadecane-16-thiol (CAS 524030-00-0)
- Structure : Replaces the terminal hydroxyl group with a thiol (-SH).
- Properties: Molecular Formula: C₁₁H₂₄O₅S Applications: Used in self-assembled monolayers (SAMs) and surface functionalization due to sulfur’s affinity for metals .
- Key Differences :
2,5,8,11,14-Pentaoxaheptadecan-17-oic Acid (CAS 81836-43-3)
- Structure : A 17-carbon polyether with a terminal carboxylic acid group.
- Properties :
- Key Differences :
Data Table: Comparative Analysis
Q & A
Q. What are the established synthetic routes for 2,5,8,11,14-Pentaoxaheptadecan-16-ol?
The compound is typically synthesized via coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-Diisopropylethylamine). For example, a 30% yield was achieved by reacting 1-phenyl derivatives with stoichiometric ratios of reagents (2.5 equivalents of precursor and coupling agent) under inert conditions . Alternative routes involve ethoxylation of shorter PEG (polyethylene glycol) chains, with purification via column chromatography to isolate the target compound .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): 13C NMR confirms ether linkages (e.g., peaks at 70.6 ppm for C-5 and 62.0 ppm for C-6) and hydroxyl group positioning .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 1179.6087 for a derivative) .
- Physical Properties: Density (1.08 g/cm³), refractive index (1.448–1.452), and boiling point (110°C at 0.01 Torr) are measured using calibrated instruments .
- Purity: HPLC or GC-MS detects impurities, with commercial batches often ≥95% pure .
Q. How does the compound’s hydrophilicity influence its applications in drug delivery systems?
The polyether backbone enhances hydrophilicity (logP = -0.9), improving solubility in aqueous matrices. This property is critical for stabilizing hydrophobic drugs in nanoformulations. For example, PEGylation (attachment of PEG chains) extends drug circulation time in vivo by reducing opsonization .
Advanced Research Questions
Q. What strategies mitigate aggregation in aqueous formulations containing this compound?
Q. How can researchers evaluate the environmental impact of this compound in biomedical waste?
- OECD 301/302 Guidelines: Assess biodegradability via respirometry or dissolved organic carbon (DOC) tests.
- Toxicity Assays: Use Daphnia magna or algal growth inhibition tests. Although the compound is not classified as hazardous, structurally similar ethoxylated surfactants (e.g., nonylphenol derivatives) are restricted under RoHS, necessitating precautionary evaluations .
Q. What methodologies optimize its integration into block copolymers for controlled drug release?
- Ring-Opening Polymerization (ROP): Combine with lactide monomers (e.g., PDLLA) to form amphiphilic copolymers.
- Characterization: Gel Permeation Chromatography (GPC) determines molecular weight distribution, while Differential Scanning Calorimetry (DSC) analyzes thermal transitions (e.g., glass transition of PEG-PDLLA composites) .
Q. How do conjugation techniques with biomolecules (e.g., peptides) affect bioactivity?
- Carbodiimide Chemistry: EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide) activates carboxyl groups for amine coupling.
- Bioactivity Validation: Circular Dichroism (CD) spectroscopy confirms retained peptide secondary structure post-conjugation .
Data Contradictions and Resolution
- Purity vs. Yield: Commercial batches claim ≥95% purity , but synthetic yields are often low (e.g., 30% ). Resolution: Optimize reaction conditions (e.g., temperature, solvent polarity) and employ orthogonal purification (e.g., preparative HPLC).
- Hazard Classification: While the compound is non-hazardous , its ethoxylated analogs are regulated . Resolution: Proactively assess metabolites and degradation products using LC-MS/MS.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
